molecular formula C7H3F2IO B1378396 3,5-Difluoro-4-iodobenzaldehyde CAS No. 357166-64-4

3,5-Difluoro-4-iodobenzaldehyde

Cat. No.: B1378396
CAS No.: 357166-64-4
M. Wt: 268 g/mol
InChI Key: YPNPMPXTPBLXEB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-iodobenzaldehyde typically involves the iodination of 3,5-difluorobenzaldehyde. One common method is the Sandmeyer reaction, where 3,5-difluorobenzaldehyde is treated with iodine and a copper catalyst under acidic conditions . Another method involves the use of Grignard reagents, where 3,5-difluorobenzaldehyde undergoes a Grignard exchange reaction followed by iodination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes to those used in laboratory settings, with optimizations for yield and purity.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-iodobenzaldehyde depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. The molecular targets and pathways involved are specific to the type of reaction it participates in, such as the palladium-catalyzed cross-coupling in Suzuki-Miyaura reactions .

Comparison with Similar Compounds

Properties

IUPAC Name

3,5-difluoro-4-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2IO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNPMPXTPBLXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)I)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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